molecular formula C8H15F3N2O B1477476 4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine CAS No. 2098088-55-0

4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine

Cat. No. B1477476
CAS RN: 2098088-55-0
M. Wt: 212.21 g/mol
InChI Key: YPJLXYWWLFVALZ-UHFFFAOYSA-N
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Description

“4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine” is a chemical compound. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .

Scientific Research Applications

Polymer Science Applications

The research on trifunctional amines, including derivatives related to 4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine, focuses on their polymerization reactions. For example, Michael addition polymerizations of trifunctional amines with diacrylamides have been investigated to obtain novel linear poly(amido amine)s containing secondary and tertiary amines in the backbones, which are significant for developing new polymeric materials with tailored properties (Wang et al., 2005).

Synthetic Chemistry Applications

  • Building Blocks for Heteroarenes : Compounds similar to 4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine serve as versatile precursors for synthesizing trifluoromethyl-substituted heteroarenes. Such chemistry is pivotal in the synthesis of complex molecules, including pharmaceuticals like Celebrex® (celecoxib), demonstrating the importance of these compounds in drug synthesis and medicinal chemistry (Sommer et al., 2017).

  • Synthetic Routes to Alkaloids : The compound has been utilized in synthetic routes to produce analogues of natural products and alkaloids. For instance, the synthesis of (-)-pinidinone, a piperidine alkaloid, showcases the application of related chemistry in accessing biologically relevant structures (Csatayová et al., 2010).

  • Intermediate for Pharmaceutical Building Blocks : The chemistry involving similar compounds has been applied to create pharmaceutical building blocks, such as 1-piperidin-4-yl-substituted butyro- and valerolactams, indicating their role in the development of new therapeutic agents (Mapes and Mani, 2007).

Materials Science Applications

The synthesis and study of europium (III) complexes involving related compounds have implications for materials science, particularly in the development of luminescent materials. Such research could lead to advances in optical devices, sensors, and other technologies that rely on the unique properties of luminescent materials (Moriguchi et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “4-Ethoxy-3-(trifluoromethyl)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-ethoxy-4-(trifluoromethyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O/c1-2-14-7(8(9,10)11)3-5-13(12)6-4-7/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJLXYWWLFVALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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